Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

Vue d'ensemble

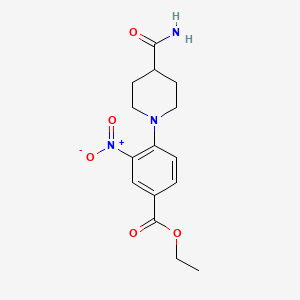

Description

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a synthetic organic compound with a complex structure It consists of an ethyl ester group, a nitro-substituted benzene ring, and a piperidine ring with a carbamoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate typically begins with commercially available starting materials such as 4-nitrobenzoic acid, piperidine, and ethyl chloroformate.

Step 1 Formation of 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid:

Step 2 Esterification:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

-

Reduction

Reaction: The nitro group in ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate can be reduced to an amino group.

Reagents: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Products: The major product is ethyl 4-(4-carbamoylpiperidin-1-yl)-3-aminobenzoate.

-

Hydrolysis

Reaction: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Reagents: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.

Products: The major product is 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid.

-

Substitution

Reaction: The carbamoyl group can be substituted with other functional groups.

Reagents: Various nucleophiles can be used, such as amines or alcohols.

Products: The products depend on the nucleophile used, resulting in different substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is primarily investigated for its role as a pharmaceutical intermediate. Its structure suggests potential activity in the development of analgesics and anesthetics, similar to its analogs such as procaine and benzocaine, which are known for their local anesthetic properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the esterification of 4-nitrobenzoic acid with appropriate amines under specific conditions that enhance yield and selectivity. Recent studies have highlighted methods involving ultradispersed natural zeolite catalysts and microwave-assisted synthesis that improve the efficiency of producing such compounds .

Pain Management

Given its structural similarity to established local anesthetics, this compound may exhibit efficacy in pain management therapies. Research indicates that derivatives of this compound could be formulated into new analgesics that offer improved safety profiles and reduced side effects compared to traditional options .

Cancer Treatment

Emerging studies suggest that compounds like this compound could play a role in cancer therapeutics. For instance, it has been explored in the context of immune-stimulatory conjugates that enhance the efficacy of cancer treatments while mitigating associated toxicities . The ability to modify its structure allows for the development of targeted therapies aimed at specific cancer types.

Pharmacokinetics and Efficacy

Research on pharmacokinetic profiles of related compounds indicates that modifications can lead to significant differences in bioavailability and therapeutic effectiveness. For instance, studies on similar nitrobenzoate derivatives have shown varying degrees of efficacy in animal models, suggesting that this compound could be optimized for better performance through systematic variation of its chemical structure .

Safety Profiles

Safety assessments are crucial for any new pharmaceutical agent. Preliminary studies on structurally similar compounds indicate a need for comprehensive toxicity evaluations to ensure safety in clinical applications. This compound's potential side effects must be characterized through rigorous testing before it can advance to clinical trials .

Data Summary Table

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for analgesics; potential local anesthetic properties |

| Therapeutic Applications | Pain management; cancer treatment via immune-stimulatory conjugates |

| Synthesis Methods | Ultrasonic and microwave-assisted methods improve yield |

| Safety Assessment | Requires comprehensive toxicity evaluations before clinical use |

Mécanisme D'action

The mechanism of action of ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate depends on its specific application:

-

Molecular Targets

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

-

Pathways Involved

Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses to external stimuli.

Metabolic Pathways: It may influence metabolic pathways by inhibiting key enzymes involved in metabolic processes.

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-aminobenzoate: This compound is similar but has an amino group instead of a nitro group, which may alter its reactivity and biological activity.

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-chlorobenzoate:

-

Uniqueness

Nitro Group: The presence of the nitro group in this compound makes it a versatile intermediate for further chemical modifications.

Piperidine Moiety: The piperidine ring provides a unique structural feature that can be exploited for the development of compounds with specific biological activities.

Activité Biologique

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a compound that has garnered interest for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

The structure consists of a nitrobenzoate moiety linked to a piperidine ring substituted with a carbamoyl group. This unique structure may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with receptors that mediate neurotransmission and other signaling pathways, influencing physiological responses.

- Cell Proliferation and Apoptosis : Studies suggest it may affect cell cycle regulation and promote apoptosis in certain cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies and Research Findings

- Antitumor Studies : A study investigated the compound's effect on various cancer cell lines, showing significant cytotoxicity against human leukemia cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

- Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Mechanisms : In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-2-23-15(20)11-3-4-12(13(9-11)18(21)22)17-7-5-10(6-8-17)14(16)19/h3-4,9-10H,2,5-8H2,1H3,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEPOMVYKKOHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197371 | |

| Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-60-4 | |

| Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.